2-Bromo-6-methylimidazo[2,1-B][1,3,4]thiadiazole

Medicinal Chemistry Heterocyclic Chemistry Nucleophilic Aromatic Substitution

Many kinase drug discovery programs require a late-stage intermediate with predictable, orthogonal reactivity across C-2, C-5, and C-6. 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole resolves this: • C-2 bromine enables sequential Suzuki-Miyaura, Buchwald-Hartwig, and SNAr diversification without protecting groups. • The 6-methyl group directs regiospecific C-5 nitration, enabling rapid 5-amido-functionalization for FAK/TGF-β R1 inhibitor scaffolds. • Scalable H₂O-reflux synthesis and multigram availability with full QC (NMR, HPLC, GC).

Molecular Formula C5H4BrN3S
Molecular Weight 218.08 g/mol
Cat. No. B7817844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methylimidazo[2,1-B][1,3,4]thiadiazole
Molecular FormulaC5H4BrN3S
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)SC(=N2)Br
InChIInChI=1S/C5H4BrN3S/c1-3-2-9-5(7-3)10-4(6)8-9/h2H,1H3
InChIKeyFPEOMUHJNJUHPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole – Dual-Reactive Building Block


2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole (CAS 230637-04-4, synonym 2-bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole) is a fused 5–5 heterocyclic scaffold comprising an imidazole ring annulated to a 1,3,4-thiadiazole. The bromine atom at position 2 enables palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) and nucleophilic aromatic substitution (S_NAr), while the methyl group at position 6 and the unsubstituted C-5 position provide orthogonal handles for electrophilic substitution and further diversification [1][2]. This substitution pattern makes the compound a versatile late-stage intermediate for generating focused libraries targeting protein and lipid kinases, including the PIM family, PI3K, FAK, and TGF-β receptor I kinase [3][4].

2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole – Irreplaceable Building Block


The imidazo[2,1-b][1,3,4]thiadiazole core presents three chemically distinct positions (C-2, C-5, C-6) whose reactivity hierarchy is acutely sensitive to the nature and location of existing substituents. Swapping 2-bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole with its 2-chloro or 2-unsubstituted congeners yields markedly different reaction rates, regiochemical outcomes, and cross-coupling efficiencies that cannot be compensated merely by adjusting catalyst loading or temperature [1][2]. The C-2 bromine is substantially more reactive toward oxidative addition with Pd(0) than C-2 chlorine (typical relative rate factor ~10²–10³ for aryl bromides vs. chlorides in Suzuki couplings), directly dictating both the sequence and selectivity of multi-step library syntheses [3]. Moreover, the 6-methyl group sterically and electronically modulates electrophilic substitution at C-5, a feature absent in 6-unsubstituted or 6-aryl analogs, further underscoring the non-interchangeability of this specific building block [4].

2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole – Differentiation Evidence


C-2 vs. C-5 Regioselectivity in Nucleophilic Substitution

In the dibromo analog 2,5-dibromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole, secondary aliphatic and heterocyclic amines undergo nucleophilic substitution exclusively at the C-2 bromine, leaving the C-5 bromine intact. This establishes a >20:1 regioselectivity for C-2 over C-5 in S_NAr reactions [1]. The target mono-bromo compound therefore offers a single, predictable reactive site, eliminating the need for protecting-group strategies at C-5 and reducing synthetic step count by at least one step compared to the dihalogenated analog.

Medicinal Chemistry Heterocyclic Chemistry Nucleophilic Aromatic Substitution

C-5 Nitration Enabled by 6-Methyl Substitution

The 6-methyl substituent activates the C-5 position toward electrophilic attack. 2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole undergoes regiospecific nitration with HNO₃/H₂SO₄ to afford 2-bromo-5-nitro-6-methylimidazo[2,1-b][1,3,4]thiadiazole [1]. In contrast, the 6-unsubstituted parent scaffold or 6-aryl analogs require harsher conditions or alternative strategies to introduce a nitro group at C-5, often leading to lower yields or complex mixtures [2]. The 6-methyl group’s electron-donating effect is essential for achieving practical nitration yields at 0–5 °C.

Synthetic Methodology Electrophilic Aromatic Substitution Nitro Heterocycles

Suzuki–Miyaura Coupling at C-2: 6-Methyl vs. 6-Aryl

The 2-bromo substituent on 6-methyl-substituted imidazo[2,1-b][1,3,4]thiadiazole participates in Suzuki–Miyaura cross-coupling under standard Pd(PPh₃)₄/Na₂CO₃/dioxane conditions with arylboronic acids, delivering 2-aryl-6-methyl derivatives [1]. While exact yields for the 6-methyl substrate are not reported in a dedicated study, the closely related 6-phenyl analog (2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) undergoes Suzuki coupling in fair to very good yields (typically 60–85%) under identical conditions [1]. The electron-donating 6-methyl group is expected to enhance the electron density at the C-2 position, potentially accelerating oxidative addition relative to 6-aryl or 6-H substituted analogs.

Cross-Coupling Suzuki–Miyaura Structure–Reactivity Relationships

Patent Footprint: Privileged Kinase Scaffold

Substructure searches across patent databases reveal that 2-bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is explicitly claimed as a key intermediate in at least 27 patents, predominantly assigned to pharmaceutical companies developing kinase inhibitors targeting PIM, PI3K, and TGF-β receptor I [1][2]. In contrast, the 2-chloro-6-methyl analog appears in fewer than 5 patents, and 2-unsubstituted-6-methyl analogs are primarily cited in academic publications rather than enforceable IP. This patent density signals industrial confidence in the bromo-methyl substitution pattern for generating patentable, selective kinase inhibitor candidates.

Patent Analysis Kinase Inhibitors Intellectual Property

Commercial Availability and Quality Documentation

2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is commercially available from multiple reputable suppliers at purity levels of 95% (Sigma-Aldrich, Enamine) and 98% (Bidepharm, MolCore), with batch-specific QC documentation including NMR, HPLC, and/or GC analyses . In comparison, the 2-chloro analog is rarely stocked by major suppliers, and the 2-iodo analog is virtually absent from commercial catalogs, necessitating in-house synthesis with associated time and cost penalties. The 98% purity grade with full analytical characterization supports direct use in late-stage medicinal chemistry without additional purification.

Procurement Quality Control Supply Chain

2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole – Application Scenarios


C-2 Amination for PIM Kinase Inhibitor Libraries

Leverage the exclusive C-2 selectivity of the bromine toward S_NAr and Buchwald–Hartwig amination to generate diverse 2-amino-6-methylimidazo[2,1-b][1,3,4]thiadiazole libraries. As demonstrated with 2,5-dibromo analog, secondary amines react exclusively at C-2, leaving C-5 available for subsequent functionalization [1]. This strategy is directly applicable to PIM kinase inhibitor programs where 2-amino substitution is a pharmacophoric requirement [2].

C-5 Nitration–Acylation for FAK/TGF-β R1 Inhibitors

Exploit the regiospecific C-5 nitration enabled by the 6-methyl group to install a nitro handle, followed by reduction to the amine and subsequent acylation or sulfonylation [1]. This three-step sequence – achievable without C-2 bromine interference – provides rapid access to 2-bromo-5-amido-6-methylimidazo[2,1-b][1,3,4]thiadiazoles, scaffolds featured in patent claims for FAK and TGF-β receptor I kinase inhibitors [2].

C-2 Suzuki Diversification for Anticancer Hit-to-Lead

Utilize standard Pd-catalyzed Suzuki–Miyaura conditions to couple aryl and heteroaryl boronic acids at the C-2 bromine position [1]. The resulting 2-aryl-6-methylimidazo[2,1-b][1,3,4]thiadiazoles have demonstrated antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, including gemcitabine-resistant clones (IC₅₀ values in the low micromolar range, 1.04–10.8 µM for related analogs) [2]. This late-stage diversification approach is ideal for SAR exploration in academic and biotech drug discovery settings.

CMO-Scale Procurement and Custom Synthesis

Given the compound’s appearance in 27 patents and its robust commercial availability at 98% purity with full QC documentation (NMR, HPLC, GC) [1], it is a strategically sound choice for contract manufacturing organization (CMO)-scale sourcing. The documented synthetic route (cyclocondensation of 5-bromo-1,3,4-thiadiazol-2-amine with chloroacetone in water at reflux, ~50% yield after chromatography) [2] is scalable and does not require specialized equipment, facilitating tech transfer for larger batch procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-methylimidazo[2,1-B][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.